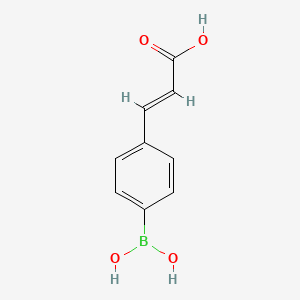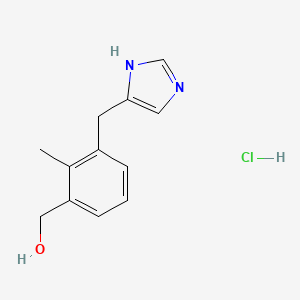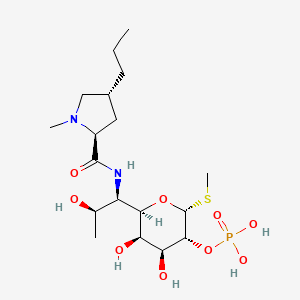
N-Hydroxy Ropinirole Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Hydroxy Ropinirole Hydrochloride is a derivative of Ropinirole, a non-ergoline dopamine agonist primarily used in the treatment of Parkinson’s disease and Restless Legs Syndrome. This compound is of significant interest due to its potential pharmacological properties and its role in scientific research.
作用机制
Target of Action
N-Hydroxy Ropinirole Hydrochloride is a non-ergoline dopamine agonist with high relative in vitro specificity and full intrinsic activity at the D2 and D3 dopamine receptor subtypes . It binds with higher affinity to D3 than to D2 or D4 receptor subtypes . Dopamine receptors are primarily found in the central nervous system and play a crucial role in a variety of functions including motor control, cognition, and reward.
Mode of Action
Biochemical Pathways
The major metabolic pathways of this compound are N-despropylation and hydroxylation to form the inactive N-despropyl metabolite and hydroxy metabolites . The N-despropyl metabolite is converted to carbamyl glucuronide, carboxylic acid, and N-despropyl hydroxy metabolites .
Pharmacokinetics
Ropinirole is rapidly absorbed after oral administration, reaching peak concentration in approximately 1-2 hours . The drug is inactivated by metabolism in the liver, and none of the major circulating metabolites have pharmacological activity . The principal metabolic enzyme is the cytochrome P450 (CYP) isoenzyme CYP1A2 . Ropinirole shows approximately linear pharmacokinetics when given as single or repeated doses, and is eliminated with a half-life of approximately 6 hours .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its ability to stimulate dopamine receptors. This stimulation can lead to improvements in motor function, particularly in conditions such as Parkinson’s disease . Additionally, ropinirole has been shown to alleviate LPS-induced damage of human gingival fibroblasts by promoting cell viability, inhibiting cell apoptosis and the levels of IL-1β, IL-18, and TNF-α .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of residual formaldehyde in lactose, a main excipient of the formulation, can lead to the formation of a new dimeric degradant in ropinirole extended-release tablets . This suggests that the formulation and storage conditions of the drug can impact its stability and efficacy.
生化分析
Biochemical Properties
N-Hydroxy Ropinirole Hydrochloride acts as a D2, D3, and D4 dopamine receptor agonist with highest affinity for D3 . It is weakly active at the 5-HT2, α2 receptors and is said to have virtually no affinity for the 5-HT1, benzodiazepine, GABA, muscarinic, α1, and β-adreno receptors . This compound binds to opiate receptors with low affinity .
Cellular Effects
The cellular effects of this compound are primarily due to its stimulatory effects on central postsynaptic dopamine D2 receptors within the caudate-putamen in the brain . This stimulation influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is related to its ability to stimulate the dopamine D2 receptors . This stimulation results in changes in gene expression and enzyme activation, which ultimately leads to its therapeutic effects .
Temporal Effects in Laboratory Settings
In the stability testing of this compound extended-release tablets, a new degradant was observed . This degradant, a dimeric degradant of ropinirole connected by a methylene bridge via the 1- and 3′-position of each ropinirole unit, was formed by the reaction of ropinirole with residual formaldehyde present or formed in lactose .
Metabolic Pathways
The hydroxy metabolite of this compound is rapidly glucuronidated . This suggests that it is involved in glucuronidation metabolic pathways, interacting with enzymes and cofactors involved in this process .
Transport and Distribution
This compound is widely distributed throughout the body, with an apparent volume of distribution of 7.5 L/kg . This suggests that it interacts with various transporters and binding proteins, influencing its localization or accumulation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy Ropinirole Hydrochloride involves several steps. One common method starts with the preparation of Ropinirole, which is synthesized through a series of reactions including addition, hydrolysis, decarboxylation, and reductive cyclization . The N-Hydroxy derivative is then obtained by introducing a hydroxyl group into the Ropinirole structure under controlled conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis processes that ensure high yield and purity. These processes often include the use of advanced techniques such as crystallization and recrystallization to achieve the desired chemical purity .
化学反应分析
Types of Reactions
N-Hydroxy Ropinirole Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
科学研究应用
N-Hydroxy Ropinirole Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies involving dopamine agonists and their derivatives.
Biology: It is used in research related to neurotransmitter activity and receptor binding.
Medicine: It is studied for its potential therapeutic effects in treating neurological disorders.
Industry: It is used in the development of advanced drug delivery systems and pharmaceutical formulations.
相似化合物的比较
Similar Compounds
Pramipexole: Another non-ergoline dopamine agonist used in the treatment of Parkinson’s disease.
Rotigotine: A dopamine agonist available as a transdermal patch for continuous delivery.
Apomorphine: A potent dopamine agonist used for acute treatment of Parkinson’s disease symptoms.
Uniqueness
N-Hydroxy Ropinirole Hydrochloride is unique due to its specific hydroxylation, which may confer distinct pharmacological properties compared to other dopamine agonists. This modification can potentially enhance its efficacy and reduce side effects, making it a valuable compound for further research and development .
属性
CAS 编号 |
1542267-72-0 |
|---|---|
分子式 |
C16H25ClN2O2 |
分子量 |
312.83 g/mol |
IUPAC 名称 |
4-[2-(dipropylamino)ethyl]-1-hydroxy-3H-indol-2-one;hydrochloride |
InChI |
InChI=1S/C16H24N2O2.ClH/c1-3-9-17(10-4-2)11-8-13-6-5-7-15-14(13)12-16(19)18(15)20;/h5-7,20H,3-4,8-12H2,1-2H3;1H |
InChI 键 |
BVEOQANBIKVIDS-UHFFFAOYSA-N |
规范 SMILES |
CCCN(CCC)CCC1=C2CC(=O)N(C2=CC=C1)O.Cl |
同义词 |
4-[2-(Dipropylamino)ethyl]-1,3-dihydro-1-hydroxy-2H-indol-2-one Hydrochloride; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2E)-2-Buten-2-yl]pyridine](/img/structure/B1146527.png)





